

A Spectroscopic Comparison of 2-Fluoro-4-methylbenzaldehyde and Its Analogs

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Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzaldehyde

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This guide provides a detailed spectroscopic comparison of **2-Fluoro-4-methylbenzaldehyde** and its structural analogs. It is intended for researchers, scientists, and professionals in drug development to facilitate the identification and differentiation of these compounds based on their unique spectral signatures. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and provides generalized experimental protocols for these techniques.

Comparative Spectroscopic Data

The following tables present a summary of the key spectroscopic data for **2-Fluoro-4-methylbenzaldehyde** and three of its analogs: 4-methylbenzaldehyde, 2-fluorobenzaldehyde, and 3-fluoro-4-methylbenzaldehyde. This data highlights the influence of the fluorine and methyl group positions on the spectral properties.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ , ppm) for **2-Fluoro-4-methylbenzaldehyde** and Its Analogs.

Compound	Aldehydic Proton (-CHO)	Aromatic Protons	Methyl Protons (-CH ₃)	Solvent
2-Fluoro-4-methylbenzaldehyde	~10.3	7.1 - 7.8	~2.4	CDCl ₃
4-Methylbenzaldehyde	9.96[1]	7.25 - 7.81[1]	2.43[1]	CDCl ₃
2-Fluorobenzaldehyde	10.35[2]	7.17 - 7.88[2]	-	CDCl ₃
3-Fluoro-4-methylbenzaldehyde	~9.9	7.2 - 7.7	~2.3	CDCl ₃

Note: Chemical shifts can vary slightly depending on the solvent and instrument used. The data presented is a representative spectrum.

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ , ppm) for **2-Fluoro-4-methylbenzaldehyde** and Its Analogs.

Compound	Carbonyl Carbon (C=O)	Aromatic Carbons	Methyl Carbon (-CH ₃)	Solvent
2-Fluoro-4-methylbenzaldehyde	~188	115 - 165	~21	CDCl ₃
4-Methylbenzaldehyde	192.05[1]	129.70 - 145.58[1]	21.91[1]	CDCl ₃
2-Fluorobenzaldehyde	~189	112 - 162	-	CDCl ₃
3-Fluoro-4-methylbenzaldehyde	~191	115 - 163	~20	CDCl ₃

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm⁻¹) for **2-Fluoro-4-methylbenzaldehyde** and Its Analogs.

Compound	C=O Stretch	C-H (aldehyde) Stretch	Aromatic C=C Stretch	C-F Stretch
2-Fluoro-4-methylbenzaldehyde	~1700	~2830, ~2730	~1600, ~1480	~1250
4-Methylbenzaldehyde	1703[3][4]	2830-2695[3][4]	~1608, ~1577	-
2-Fluorobenzaldehyde	~1705	~2850, ~2750	~1610, ~1480	~1230
3-Fluoro-4-methylbenzaldehyde	~1700	~2820, ~2720	~1600, ~1500	~1260

Mass Spectrometry (MS) Data

Table 4: Key Mass Fragments (m/z) for **2-Fluoro-4-methylbenzaldehyde** and Its Analogs.

Compound	Molecular Ion (M ⁺)	[M-H] ⁺	[M-CHO] ⁺	Other Key Fragments
2-Fluoro-4-methylbenzaldehyde	138	137	109	91
4-Methylbenzaldehyde	120 ^[1]	119 ^[1]	91 ^[1]	65 ^[1]
2-Fluorobenzaldehyde	124	123	95	75
3-Fluoro-4-methylbenzaldehyde	138 ^{[5][6]}	137	109	91

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- Data Acquisition:
 - For ¹H NMR, the spectral width is typically set to 0-12 ppm.
 - For ¹³C NMR, the spectral width is typically set to 0-220 ppm.

- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

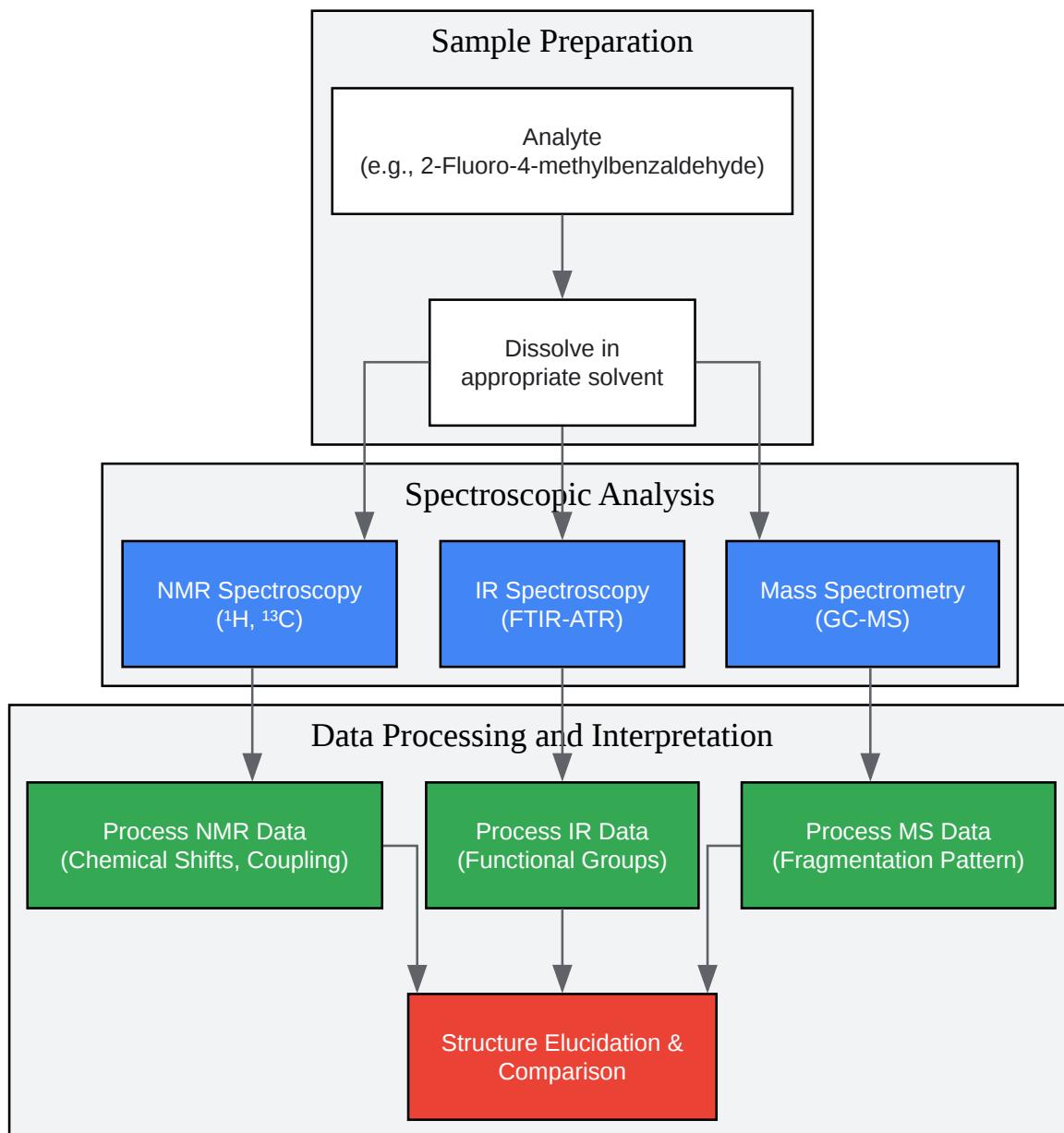
- Sample Preparation (Attenuated Total Reflectance - ATR): The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected. A small amount of the liquid or solid sample is then placed directly onto the crystal.
- Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectra are typically collected over a range of 4000-400 cm^{-1} .
 - Data is presented in terms of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol, dichloromethane) is prepared. The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).[\[7\]](#)
- Instrumentation: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph for separation (GC-MS).
- Data Acquisition:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is commonly used.
 - Scan Range: The mass-to-charge ratio (m/z) is typically scanned over a range of 40-400 amu.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like **2-Fluoro-4-methylbenzaldehyde** and its analogs.



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Caption: General workflow for spectroscopic analysis of aromatic aldehydes.

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